molecular formula C14H15F6N B15337581 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanemethanamine

1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanemethanamine

Cat. No.: B15337581
M. Wt: 311.27 g/mol
InChI Key: RXRPGZRUNNDVBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanemethanamine is a chemical compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a cyclopentanemethanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanemethanamine typically involves the reaction of 3,5-bis(trifluoromethyl)benzylamine with cyclopentanone under specific conditions. The reaction is often catalyzed by a suitable base and conducted in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of advanced purification techniques, including high-performance liquid chromatography (HPLC), ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanemethanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, resulting in the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanemethanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: Investigated for its potential biological activity, including its effects on various biological pathways and targets.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and advanced materials with specific desired properties.

Mechanism of Action

The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanemethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3,5-Bis(trifluoromethyl)benzylamine
  • 3,5-Bis(trifluoromethyl)phenyl isocyanate
  • 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol

Uniqueness: 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanemethanamine is unique due to its cyclopentanemethanamine structure, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it particularly valuable in specific applications where these properties are desired.

Properties

Molecular Formula

C14H15F6N

Molecular Weight

311.27 g/mol

IUPAC Name

[1-[3,5-bis(trifluoromethyl)phenyl]cyclopentyl]methanamine

InChI

InChI=1S/C14H15F6N/c15-13(16,17)10-5-9(6-11(7-10)14(18,19)20)12(8-21)3-1-2-4-12/h5-7H,1-4,8,21H2

InChI Key

RXRPGZRUNNDVBO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CN)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.